2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid
Overview
Description
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C13H19F3O2Si2. This compound is characterized by the presence of trifluoromethyl and trimethylsilyl groups attached to a benzoic acid core. The trifluoromethyl groups contribute to the compound’s high electronegativity and stability, while the trimethylsilyl groups enhance its lipophilicity and protect the benzoic acid moiety during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid typically involves the introduction of trifluoromethyl and trimethylsilyl groups onto a benzoic acid derivative. One common method is the trifluoromethylation of a benzoic acid precursor followed by silylation. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The silylation step involves the use of trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized to form trifluoromethyl ketones or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as hydroxylamine or ammonia in the presence of a catalyst.
Major Products Formed
Oxidation: Trifluoromethyl ketones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxyl or amino derivatives of the benzoic acid core.
Scientific Research Applications
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.
Biology: Utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving trifluoromethyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its trifluoromethyl and trimethylsilyl groups. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, while the trimethylsilyl groups provide steric protection and increase lipophilicity. These properties enable the compound to modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)benzoic acid: Similar structure but lacks the trimethylsilyl groups, resulting in different chemical properties and reactivity.
2,4-bis(trimethylsilyl)benzoic acid: Similar structure but lacks the trifluoromethyl groups, affecting its electronegativity and stability.
4-(trifluoromethyl)benzoic acid: Contains only one trifluoromethyl group and no trimethylsilyl groups, leading to different applications and reactivity.
Uniqueness
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which confer a combination of high electronegativity, stability, and lipophilicity. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O2Si2/c1-19(2,3)11-8(14)7(13(17)18)9(15)12(10(11)16)20(4,5)6/h1-6H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBAFHISVBEGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)C(=O)O)F)[Si](C)(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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